

physicochemical properties of 5-Chloro-2-Tetralone

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Compound of Interest

Compound Name: 5-Chloro-2-Tetralone

CAS No.: 69739-64-6

Cat. No.: B1351856

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Chloro-2-Tetralone**

Introduction

5-Chloro-2-Tetralone is a halogenated derivative of 2-tetralone, a bicyclic aromatic ketone. As a functionalized tetralone, it serves as a valuable intermediate in organic synthesis. The tetralone scaffold is a core structural motif in a variety of biologically active molecules and natural products, making its derivatives, such as **5-Chloro-2-Tetralone**, of significant interest to researchers in medicinal chemistry and drug development.[1][2] The presence of both a ketone and a chlorine atom on the fused ring system provides multiple reactive sites for further chemical modification, enabling the construction of complex molecular architectures.[3]

This guide provides a comprehensive overview of the essential physicochemical and spectroscopic properties of **5-Chloro-2-Tetralone**. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for its identification, handling, and application in synthetic chemistry. The information herein is synthesized from established chemical databases and safety documentation, supplemented with expert analysis of its structural and reactive characteristics.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. **5-Chloro-2-Tetralone** is systematically named based on the IUPAC nomenclature for fused ring systems.

- IUPAC Name: 5-chloro-3,4-dihydro-2(1H)-naphthalenone[4]
- Synonyms: **5-Chloro-2-tetralone**, 2(1H)-Naphthalenone, 5-chloro-3,4-dihydro-[4]
- CAS Numbers: 69739-64-6[5][6], 17556-19-3[7][8]
- Molecular Formula: C₁₀H₉ClO[5][6]
- InChI Key: AWOCGXZKCTYRCP-UHFFFAOYSA-N[4]

The structure consists of a dihydronaphthalene core with a ketone at the 2-position and a chlorine atom at the 5-position on the aromatic ring.

Caption: Workflow for Spectroscopic Verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms.

- Aromatic Protons (δ 7.0-7.5 ppm): Three protons on the chlorinated benzene ring are expected in this region. Their splitting pattern will be complex due to coupling with each other, appearing as doublets or triplets.
- Aliphatic Protons (δ 2.5-3.5 ppm): The four protons on the saturated part of the ring (positions 1 and 4) will likely appear as two distinct multiplets. The protons at C1, being adjacent to the aromatic ring, may be slightly more downfield than those at C4.
- Alpha-Carbonyl Protons (δ 3.5-3.8 ppm): The two protons at C3, adjacent to the carbonyl group, would likely appear as a singlet or a narrow multiplet, shifted downfield due to the electron-withdrawing effect of the ketone.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy is used to determine the number and type of carbon atoms.

- **Carbonyl Carbon (δ ~205-215 ppm):** The ketone carbonyl carbon is expected to have the most downfield chemical shift, a highly characteristic signal. [9]* **Aromatic Carbons (δ ~120-145 ppm):** Six distinct signals are expected for the aromatic carbons. The carbon bearing the chlorine atom (C5) and the quaternary carbons (C4a, C8a) will have unique shifts.
- **Aliphatic Carbons (δ ~25-50 ppm):** Three signals are expected for the aliphatic carbons at positions C1, C3, and C4. The carbon alpha to the carbonyl (C3) will be the most downfield of this group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule.

- **C=O Stretch ($1705\text{-}1725\text{ cm}^{-1}$):** A strong, sharp absorption band in this region is the most prominent feature and is characteristic of a saturated ketone. [10]* **Aromatic C=C Stretches ($1450\text{-}1600\text{ cm}^{-1}$):** Several medium-intensity bands will appear in this region, corresponding to the vibrations of the benzene ring.
- **C-H Aliphatic Stretches ($2850\text{-}3000\text{ cm}^{-1}$):** These bands correspond to the stretching vibrations of the C-H bonds in the saturated portion of the molecule. [10]* **C-Cl Stretch ($600\text{-}800\text{ cm}^{-1}$):** A moderate to strong absorption in the fingerprint region can be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

- **Molecular Ion Peak (M^+):** A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), two peaks will be observed at m/z 180 and m/z 182, with a relative intensity ratio of about 3:1. This is a definitive indicator of a monochlorinated compound.

- Fragmentation: Common fragmentation pathways would include the loss of a chlorine atom (M-35/37), loss of carbon monoxide (M-28), and cleavage of the aliphatic ring, leading to characteristic fragment ions.

Experimental Protocols for Verification

To ensure trustworthiness, any described protocol must be a self-validating system. The following are generalized but robust methods for the characterization of **5-Chloro-2-Tetralone**.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: Reverse-phase HPLC is chosen for its excellent ability to separate moderately polar organic compounds from non-polar impurities. A C18 column is standard for this purpose. The mobile phase gradient allows for the efficient elution of compounds with varying polarities.

- System Preparation:
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV-Vis at 254 nm.
- Sample Preparation:
 - Accurately weigh ~1 mg of **5-Chloro-2-Tetralone**.
 - Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
- Method Execution:
 - Equilibrate the column with 50% Mobile Phase B for 10 minutes.

- Inject 5 μ L of the sample solution.
- Run a linear gradient from 50% B to 95% B over 15 minutes.
- Hold at 95% B for 5 minutes.
- Return to 50% B and re-equilibrate for 5 minutes.
- Data Analysis:
 - Integrate the peak area of the chromatogram.
 - Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
 - Self-Validation: A blank injection (Acetonitrile only) should be run first to ensure no system peaks interfere.

Protocol: Acquiring ^1H NMR Spectrum

Causality: Deuterated chloroform (CDCl_3) is a standard solvent for non-polar to moderately polar organic molecules as it dissolves them well and its deuterium signal does not interfere with the sample's proton signals. Tetramethylsilane (TMS) is the universally accepted internal standard for chemical shift calibration (0 ppm).

- Sample Preparation:
 - Dissolve 5-10 mg of **5-Chloro-2-Tetralone** in \sim 0.7 mL of CDCl_3 .
 - Add a small amount of TMS as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample and lock onto the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal resolution.
 - Set acquisition parameters (e.g., 16 scans, 5-second relaxation delay).

- Data Acquisition & Processing:
 - Acquire the Free Induction Decay (FID).
 - Apply Fourier transform, phase correction, and baseline correction.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate all peaks and analyze chemical shifts and coupling patterns.
 - Self-Validation: The integrated peak areas should correspond to the expected ratio of protons in the molecule.

Safety, Handling, and Storage

Working with any chemical requires adherence to strict safety protocols. The information below is based on GHS classifications and general laboratory safety practices.

- GHS Hazard Statements: [\[4\]](#)[\[11\]](#) * H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements: [\[4\]](#)[\[7\]](#) * P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/eye protection/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Personal Protective Equipment (PPE):

- Handle only in a well-ventilated area, preferably within a chemical fume hood. [\[12\]](#)* Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. [\[13\]](#)[\[14\]](#)*

Avoid contact with skin, eyes, and clothing. [13]* Take precautionary measures against static discharge. [13][15]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place. [12][14]* For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended. [4]* Keep away from strong oxidizing agents. [13]

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